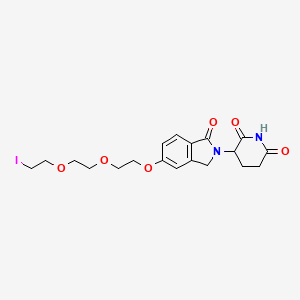

Lenalidomide-PEG3-iodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H23IN2O6 |

|---|---|

Poids moléculaire |

502.3 g/mol |

Nom IUPAC |

3-[6-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C19H23IN2O6/c20-5-6-26-7-8-27-9-10-28-14-1-2-15-13(11-14)12-22(19(15)25)16-3-4-17(23)21-18(16)24/h1-2,11,16H,3-10,12H2,(H,21,23,24) |

Clé InChI |

OTGXRHVQVDOJKI-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCI |

Origine du produit |

United States |

Foundational & Exploratory

Lenalidomide-PEG3-iodine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of Lenalidomide-PEG3-iodine in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized immunomodulatory drug (IMiD) lenalidomide (B1683929), which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The lenalidomide moiety is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates with an iodine atom, providing a reactive handle for conjugation to a target protein ligand.[1][2] The resulting PROTACs are heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention. This guide provides a comprehensive overview of the technical aspects of this compound, including its synthesis, its application in the generation of PROTACs, and detailed experimental protocols for their biological evaluation.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C19H23IN2O6 | [3] |

| Molecular Weight | 502.3 g/mol | [3] |

| Appearance | Solid | [4] |

| CAS Number | 2738934-13-7 | [2][3] |

| Function | E3 Ligase Ligand-Linker Conjugate | [1][2] |

Synthesis of this compound and a Derivative PROTAC (SJF620)

The synthesis of a PROTAC using a this compound precursor involves a multi-step process. The following protocols are based on the synthesis of the Bruton's Tyrosine Kinase (BTK) degrader, SJF620, as described by Jaime-Figueroa et al.[5]

Experimental Protocol: Synthesis of the this compound Intermediate

This protocol describes the synthesis of an iodo-intermediate analogous to this compound.

Materials:

-

5-hydroxy-isoindolinone

-

Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-hydroxy-isoindolinone in DMF, add cesium carbonate.

-

Add 1,2-bis(2-iodoethoxy)ethane to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the iodo-compound.

Experimental Protocol: Synthesis of BTK PROTAC SJF620

This protocol details the coupling of the iodo-intermediate with a BTK inhibitor warhead and subsequent cyclization.

Materials:

-

This compound intermediate

-

BTK inhibitor warhead with a reactive amine

-

Triethylamine (B128534) (Et3N)

-

Dimethylformamide (DMF)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (MeCN)

-

Acid catalyst

Procedure:

-

Dissolve the this compound intermediate and the BTK inhibitor warhead in DMF.

-

Add triethylamine to the mixture and stir at room temperature to facilitate the condensation reaction.

-

Monitor the reaction by LC-MS. Upon completion, work up the reaction to isolate the uncycled intermediate.

-

For the final cyclization step, dissolve the intermediate in acetonitrile.

-

Add BSA and reflux the mixture. An acid catalyst can also be used for the cyclization.

-

Monitor the reaction until completion.

-

Purify the final PROTAC, SJF620, using an appropriate chromatographic method.

Biological Evaluation of PROTACs Derived from this compound

The biological activity of PROTACs synthesized using this compound is primarily assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[6]

Quantitative Data for the BTK PROTAC SJF620

| Parameter | Cell Line | Value | Reference |

| DC50 | NAMALWA | 7.9 nM | [2][4] |

| Dmax | NAMALWA | >95% | [4] |

| Half-life (t1/2) in mice (1 mg/kg, i.v.) | N/A | 1.64 h | [7] |

Experimental Protocol: Western Blot for Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.[6]

Materials:

-

Target-expressing cell line (e.g., NAMALWA for BTK)

-

PROTAC of interest (e.g., SJF620)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BTK)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Protocol: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

PROTAC-treated and control cell lysates (prepared with a proteasome inhibitor like MG132)

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads or agarose

-

Primary antibody against ubiquitin for Western blotting

Procedure:

-

Immunoprecipitation:

-

Incubate cell lysates with the anti-target protein antibody.

-

Add Protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binding.

-

-

Western Blot for Ubiquitin:

-

Elute the protein from the beads and run on an SDS-PAGE gel.

-

Perform a Western blot as described above, using a primary antibody against ubiquitin.

-

A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs derived from this compound involves hijacking the CRL4^CRBN E3 ligase complex to induce target protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a valuable and versatile tool for the development of potent and selective PROTACs. Its well-defined structure, incorporating a high-affinity CRBN ligand and a flexible PEG linker with a reactive iodine, facilitates the rational design and synthesis of novel protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in their targeted protein degradation programs. The continued exploration of PROTACs derived from this compound holds significant promise for the development of new therapeutics against a wide range of challenging disease targets.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ååç© Lenalidomide-PEG3-iodine_åå·¥ç¾ç§ [chembk.com]

- 4. SJF620 | BTK PROTAC | Probechem Biochemicals [probechem.com]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Lenalidomide-PEG3-iodine: Structure, Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-PEG3-iodine is a crucial building block in the rapidly advancing field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it provides a streamlined starting point for the creation of proteolysis-targeting chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] This guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its role in the synthesis of potent protein degraders.

This compound incorporates two key functionalities: the lenalidomide (B1683929) moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, and a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This terminal iodide provides a reactive handle for conjugation to a target protein ligand, forming the final PROTAC molecule. One notable application of this conjugate is in the synthesis of SJF620, a potent degrader of Bruton's Tyrosine Kinase (BTK) with a DC50 of 7.9 nM.[1][3]

Structure and Physicochemical Properties

The chemical structure of this compound combines the established CRBN-binding motif of lenalidomide with a flexible and hydrophilic PEG linker, culminating in a reactive iodinated terminus for further chemical modification.

Chemical Structure

-

IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione

-

Molecular Formula: C₁₉H₂₃IN₂O₆

-

CAS Number: 2738934-13-7

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and provides representative data for lenalidomide-based PROTACs to offer insights into the characteristics of molecules derived from this building block.

| Property | This compound | Representative Lenalidomide-Based PROTACs |

| Molecular Weight ( g/mol ) | 502.30 | 700 - 1000 |

| Topological Polar Surface Area (Ų) | 107 - 146 | Data not available |

| Hydrogen Bond Donors | 1 | 1 - 3 |

| Hydrogen Bond Acceptors | 6 | >10 |

| LogP | Data not available | -0.4 to 4.8 |

| Solubility | Soluble in DMSO, DMF | Generally soluble in organic solvents |

| Storage Conditions | -20°C | Typically stored at -20°C or -80°C |

Note: Representative data for Lenalidomide-based PROTACs are compiled from various sources and are intended to provide a general range of expected values.

Mechanism of Action: The PROTAC Signaling Pathway

This compound is a component of a PROTAC and, as such, does not have a biological activity on its own. Once incorporated into a PROTAC, the lenalidomide moiety facilitates the recruitment of the CRBN E3 ligase. The resulting PROTAC molecule orchestrates the formation of a ternary complex between the target protein, the PROTAC itself, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

References

An In-Depth Technical Guide to the Mechanism of Action of Lenalidomide-PEG3-Iodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of Lenalidomide-PEG3-iodine. Lenalidomide (B1683929), an immunomodulatory imide drug (IMiD), functions as a "molecular glue" to induce the degradation of specific protein targets through the ubiquitin-proteasome system. The addition of a polyethylene (B3416737) glycol (PEG) linker and an iodine molecule functionalizes lenalidomide for use in advanced drug development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the molecular interactions, downstream signaling consequences, quantitative parameters, and detailed experimental protocols relevant to the study of lenalidomide and its derivatives.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of lenalidomide is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Lenalidomide acts as a molecular glue, binding to CRBN and altering its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" that are not the native targets of CRBN.[3][4]

This compound is a specialized chemical probe and building block for PROTACs. It consists of three key components:

-

Lenalidomide: The CRBN-binding moiety that serves to recruit the E3 ligase.

-

PEG3 Linker: A three-unit polyethylene glycol chain that provides spacing and solubility, connecting the lenalidomide moiety to a warhead that binds a target protein in a PROTAC construct.[5]

-

Iodine: The iodine atom can serve two primary purposes:

-

Radio-labeling: Introduction of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) allows for sensitive detection in various assays, such as binding studies and in vivo imaging.

-

Synthetic Handle: The carbon-iodine bond can be utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach other molecular entities, making it a versatile point for further chemical modification.

-

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The Cullin-4A RING E3 ubiquitin ligase complex containing Cereblon (CRL4^CRBN^) is a key player in the ubiquitin-proteasome pathway.[6] In the absence of lenalidomide, CRBN binds to its endogenous substrates, leading to their ubiquitination and degradation.[6]

Lenalidomide-Induced Neosubstrate Degradation

Upon binding to CRBN, lenalidomide creates a new protein interface that enables the recruitment of neosubstrates.[2] The key therapeutic targets of lenalidomide are:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are critical for the survival of multiple myeloma cells.[3][4]

-

Casein Kinase 1α (CK1α): This protein is a key target in myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)).[7]

The binding of the neosubstrate to the lenalidomide-CRBN complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.[2]

Signaling Pathways

The degradation of IKZF1, IKZF3, and CK1α leads to distinct downstream signaling events that contribute to the therapeutic effects of lenalidomide.

Downstream Effects of IKZF1 and IKZF3 Degradation in Multiple Myeloma

The degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells has two major consequences:

-

Anti-proliferative Effect: The loss of IKZF1 and IKZF3 leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-myc. This results in cell cycle arrest and apoptosis of the myeloma cells.[8]

-

Immunomodulatory Effect: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which enhances T-cell proliferation and activation, as well as stimulating Natural Killer (NK) cell cytotoxicity against tumor cells.[9]

Downstream Effects of CK1α Degradation in del(5q) MDS

In myelodysplastic syndrome with del(5q), the degradation of the remaining allele of Casein Kinase 1α (CK1α) leads to the activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis of the malignant clone.

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of lenalidomide with its targets and its degradation efficiency.

| Parameter | Molecule | Target | Value | Assay Type | Reference |

| Binding Affinity (Kd) | Lenalidomide | CRBN-DDB1 complex | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [7] |

| Lenalidomide | CRBN (Thalidomide Binding Domain) | 6.7 µM | Isothermal Titration Calorimetry (ITC) | [7] | |

| Inhibitory Concentration (IC50) | Lenalidomide | CRBN | ~2 µM | Competitive Binding Assay | [10] |

| Degradation Potency (EC50) | Lenalidomide | IKZF1 | 67 nM | Luminescence-based Degradation Assay | |

| PROTAC Degradation Potency (DC50) | SJF620 (Lenalidomide-based) | BTK | 7.9 nM | Cellular Degradation Assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of lenalidomide and its derivatives.

In Vitro Ubiquitination Assay

This assay determines if a substrate protein is ubiquitinated by the CRL4^CRBN^ complex in the presence of lenalidomide.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human CRL4^CRBN^ complex

-

Recombinant substrate protein (e.g., IKZF1, CK1α)

-

Ubiquitin

-

ATP solution (100 mM)

-

Lenalidomide or this compound

-

10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against the substrate and ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

2.5 µL 10x Ubiquitination buffer

-

1 µL ATP solution (10 mM final concentration)

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

100 nM CRL4^CRBN^ complex

-

1 µM substrate protein

-

5 µM Ubiquitin

-

Lenalidomide or vehicle control (DMSO) at the desired concentration

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the substrate protein and ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for the substrate protein in the presence of lenalidomide indicates poly-ubiquitination.

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein in cells treated with lenalidomide or a lenalidomide-based PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MM.1S for IKZF1/3)

-

Cell culture medium and supplements

-

Lenalidomide or this compound based PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the target protein.

-

After washing, probe with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Synthesis of this compound

The synthesis of this compound involves the derivatization of lenalidomide at the 4-amino position of the isoindolinone ring. A plausible synthetic route is outlined below, though specific reaction conditions may require optimization.

Step 1: Acylation of Lenalidomide with a PEGylated Linker

Lenalidomide is reacted with a bifunctional PEG3 linker that has a terminal carboxylic acid and a protected terminal alkyne or other reactive group. The carboxylic acid is activated (e.g., with HATU or EDC/NHS) and reacted with the amino group of lenalidomide to form an amide bond.

Step 2: Deprotection of the Terminal Group

The protecting group on the terminal end of the PEG linker is removed.

Step 3: Iodination

If radio-labeling is desired, a radioisotope of iodine is introduced. This can be achieved through various methods, such as electrophilic iodination of an activated aromatic ring or nucleophilic substitution on a suitable precursor. For a non-radioactive iodine handle, an iodinated building block can be incorporated during the linker synthesis.

A more direct approach for creating a PROTAC building block is to synthesize a lenalidomide derivative with a linker that terminates in a functional group amenable to reaction with an iodinated molecule, or to use an iodinated linker from the start.

Conclusion

This compound is a powerful tool for the study and development of targeted protein degradation therapeutics. Its mechanism of action is rooted in the ability of the lenalidomide moiety to recruit the CRBN E3 ligase to specific neosubstrates, leading to their ubiquitination and proteasomal degradation. This guide has provided a detailed overview of the molecular mechanisms, signaling pathways, quantitative data, and experimental protocols that are central to understanding and utilizing this important chemical entity in drug discovery and chemical biology. The functionalization with a PEG linker and an iodine atom extends its utility, enabling its use in the construction of PROTACs and in sensitive detection and imaging applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

- 7. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

- 8. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid and mild syntheses of radioiodine-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beyondspringpharma.com [beyondspringpharma.com]

The Role of Lenalidomide-PEG3-iodine in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker. This guide provides a comprehensive technical overview of a specific and crucial building block in the construction of PROTACs: Lenalidomide-PEG3-iodine . This E3 ligase ligand-linker conjugate incorporates the immunomodulatory drug (IMiD) lenalidomide (B1683929), a well-established recruiter of the Cereblon (CRBN) E3 ligase, attached to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. The terminal iodine provides a reactive handle for facile conjugation to a POI-binding ligand, making it a valuable tool for the rapid synthesis of novel PROTACs.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Lenalidomide, as the CRBN-recruiting moiety in this compound, plays a pivotal role in hijacking the CRL4-CRBN E3 ligase complex, one of the most widely utilized E3 ligases in PROTAC design.

Synthesis of this compound

Proposed Synthetic Route:

-

Preparation of the Iodo-PEG3 Linker: A commercially available triethylene glycol is first mono-protected, for example, with a tert-butyldimethylsilyl (TBDMS) group. The remaining free hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate. Subsequent displacement with sodium iodide would yield the iodo-PEG3-OTBDMS intermediate. Deprotection of the TBDMS group would provide the iodo-PEG3-alcohol, which can then be activated for coupling. Alternatively, a more direct approach involves the reaction of a di-O-tosyl-triethylene glycol with a stoichiometric amount of sodium iodide.

-

Alkylation of Lenalidomide: The 4-amino group of lenalidomide can be selectively alkylated with the prepared iodo-PEG3 linker. This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures.

Note: The synthesis of lenalidomide itself can be achieved through various published methods, often starting from 2-methyl-3-nitrobenzoic acid.

Quantitative Data of PROTACs Utilizing Lenalidomide-PEG Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity (Kd) of the PROTAC to both the POI and the E3 ligase is also a critical determinant of its activity.

| PROTAC ID | E3 Ligase Ligand | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SJF620 | Lenalidomide | PEG3 | Bruton's Tyrosine Kinase (BTK) | NAMALWA | 7.9 | >95 | [1][2] |

| PROTAC 1 | Lenalidomide | PEG4 | Bromodomain-containing protein 4 (BRD4) | RS4;11 | 0.8 | >90 | [3] |

| PROTAC 2 | Lenalidomide | PEG6 | Bromodomain-containing protein 4 (BRD4) | RS4;11 | 1.2 | >90 | [3] |

| RC-3 | Thalidomide (related IMiD) | PEG | Bruton's Tyrosine Kinase (BTK) | Mino | <10 | >85 | [4] |

| NC-1 | Thalidomide (related IMiD) | PEG | Bruton's Tyrosine Kinase (BTK) | Mino | 2.2 | 97 | [4] |

Experimental Protocols

The development and characterization of PROTACs involve a series of key in vitro and cell-based assays.

Experimental Workflow for PROTAC Evaluation

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding and Treatment:

-

Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Materials for cell culture and PROTAC treatment (as in Protocol 1)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibody against ubiquitin

-

Other reagents for Western blotting (as in Protocol 1)

Methodology:

-

Cell Treatment:

-

Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control.

-

In a parallel set of wells, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

-

Immunoprecipitation:

-

Lyse the cells using a non-denaturing lysis buffer.

-

Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Perform SDS-PAGE and Western blotting as described in Protocol 1.

-

Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

-

The membrane can also be probed with the target protein antibody to confirm the immunoprecipitation of the target.

-

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

PROTAC stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

Assay Procedure:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

-

Logical Relationships and Considerations for PROTAC Design

The successful design of a PROTAC using this compound depends on a delicate balance of several factors.

-

POI Ligand Affinity: The affinity of the warhead for the target protein is a crucial starting point. While high affinity is generally desirable, it is the stability of the ternary complex that ultimately dictates degradation efficacy.

-

E3 Ligase Ligand Affinity: Lenalidomide's well-characterized interaction with CRBN provides a robust anchor for recruiting the E3 ligase.

-

Linker: The PEG3 linker in this compound offers a balance of flexibility and length, which is critical for enabling the formation of a productive ternary complex. The length and composition of the linker can significantly impact the cooperativity of ternary complex formation.

-

Ternary Complex Cooperativity: This refers to the synergistic binding of the PROTAC to both the POI and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a key driver of potent degradation.

-

Cell Permeability: As relatively large molecules, PROTACs must be able to cross the cell membrane to reach their intracellular targets. The physicochemical properties of the entire molecule, including the linker, influence its permeability.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature streamlines the discovery process, allowing researchers to rapidly generate and test novel protein degraders. By understanding the underlying principles of PROTAC-mediated protein degradation and employing the detailed experimental protocols outlined in this guide, scientists and drug developers can effectively leverage this tool to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

A Technical Guide to Lenalidomide-PEG3-Iodine for Cereblon E3 Ligase Recruitment in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a key player in this field.[1] Lenalidomide (B1683929) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established binders of Cereblon, functioning as "molecular glues" to induce the degradation of specific neosubstrates.[2][3]

This technical guide focuses on Lenalidomide-PEG3-iodine, a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the Cereblon-binding moiety of lenalidomide and a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This functionalized linker provides a versatile attachment point for a ligand targeting a protein of interest, enabling the streamlined synthesis of novel PROTACs.[4] This guide will provide an in-depth overview of the core principles of this compound-mediated Cereblon recruitment, quantitative binding data of the parent molecule, detailed experimental protocols for assessing its function in a PROTAC construct, and visualizations of the key pathways and workflows.

Mechanism of Action: Recruiting the Cellular Degradation Machinery

The fundamental role of the lenalidomide moiety in a PROTAC is to bind to Cereblon, thereby bringing the entire CRL4^CRBN^ E3 ligase complex into proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. Polyubiquitination of the POI marks it for recognition and subsequent degradation by the 26S proteasome.[5] The this compound conjugate serves as a foundational building block for PROTACs that leverage this mechanism.

Figure 1: Signaling pathway of PROTAC-mediated protein degradation initiated by Cereblon recruitment.

Quantitative Data: Binding Affinities of Cereblon Ligands

The affinity of the lenalidomide moiety for Cereblon is a critical determinant of the efficacy of a PROTAC. While specific binding data for the this compound conjugate is not extensively published, the binding of the parent molecule, lenalidomide, and its close analog, pomalidomide (B1683931), to Cereblon is well-characterized. The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to Cereblon.[1] The following table summarizes key binding affinity values for lenalidomide and pomalidomide with the Cereblon-DDB1 complex.

| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |

| Lenalidomide | CRBN-DDB1 | ~178 - 640 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Lenalidomide | CRBN-DDB1 | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| Lenalidomide | CRBN | ~1.5 µM (IC50) | Competitive Binding Assay | [7] |

| Pomalidomide | CRBN-DDB1 | ~157 nM | Competitive Titration | [8] |

| Pomalidomide | CRBN (TBD) | 12.5 µM | Isothermal Titration Calorimetry (ITC) | [2] |

Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length complex vs. binding domain) and the experimental conditions used.

Experimental Protocols

A thorough evaluation of a PROTAC synthesized from this compound involves a series of biochemical and cellular assays to confirm its mechanism of action and efficacy. The following sections provide detailed methodologies for key experiments.

Figure 2: Experimental workflow for the evaluation of a PROTAC synthesized from this compound.

Synthesis of this compound PROTAC

A representative protocol for the synthesis of a PROTAC using this compound involves a nucleophilic substitution reaction. The iodine atom serves as a good leaving group for reaction with a nucleophile on the protein of interest (POI) ligand.

Materials:

-

This compound

-

POI ligand containing a nucleophilic functional group (e.g., amine, thiol, or hydroxyl)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.

-

Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.[9] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Materials:

-

Purified recombinant Cereblon (CRBN) or CRBN-DDB1 complex

-

Lenalidomide-based PROTAC

-

ITC instrument

-

ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Sample Preparation:

-

Dialyze the purified CRBN protein and the PROTAC solution against the same ITC buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and the PROTAC.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the PROTAC into the protein solution.

-

A control experiment titrating the PROTAC into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Subtract the heat of dilution from the binding data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Western Blot for Protein Degradation

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it a standard method for assessing PROTAC-induced protein degradation.[5]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.

Materials:

-

Purified recombinant POI

-

Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex

-

Ubiquitin and biotinylated ubiquitin

-

ATP

-

PROTAC compound

-

Reaction buffer

-

Streptavidin-coated plates or beads for detection (e.g., for ELISA or AlphaLISA format) or reagents for Western blot detection.

Procedure (general principle):

-

Incubate the POI, CRL4^CRBN^ complex, and the PROTAC to allow for ternary complex formation.

-

Initiate the ubiquitination reaction by adding E1, E2, ubiquitin (spiked with biotin-ubiquitin), and ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction.

-

Detect the ubiquitinated POI. This can be done by:

-

Western Blot: Run the reaction mixture on an SDS-PAGE gel and blot for the POI. A high molecular weight smear or ladder of bands indicates polyubiquitination.

-

ELISA/AlphaLISA: Use a capture antibody for the POI and a detection reagent that recognizes the biotinylated ubiquitin (e.g., streptavidin-HRP or streptavidin-conjugated acceptor beads).[10]

-

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its pre-functionalized linker simplifies the synthetic process, allowing researchers to readily conjugate it to a ligand for a protein of interest. A thorough understanding of the underlying mechanism of Cereblon recruitment, coupled with rigorous quantitative analysis of binding and cellular degradation, is paramount for the successful development of effective and selective protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation. By systematically applying these methodologies, scientists can efficiently evaluate and optimize novel PROTACs, paving the way for the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 3. aragen.com [aragen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to Targeted Protein Degradation with Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Lenalidomide-induced targeted protein degradation (TPD). It provides a detailed overview of the molecular interactions, downstream signaling consequences, quantitative parameters, and key experimental protocols used to investigate this therapeutic modality.

Introduction to Lenalidomide (B1683929) as a Molecular Glue

Lenalidomide, an immunomodulatory drug (IMiD), represents a paradigm-shifting therapeutic agent that functions not by inhibiting a protein's function, but by marking it for destruction. It is a pioneering example of a "molecular glue," a small molecule that induces or stabilizes the interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. This action leads to the ubiquitination and subsequent proteasomal degradation of the target protein, a process known as targeted protein degradation. This novel mechanism of action is responsible for Lenalidomide's clinical efficacy in hematological malignancies such as multiple myeloma (MM) and del(5q) myelodysplastic syndrome (MDS).[1]

The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase

The central player in Lenalidomide's mechanism is the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[2][3][4] The CRL4^CRBN^ complex is composed of Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1).[2][5]

Lenalidomide's glutarimide (B196013) moiety binds directly to a specific pocket within CRBN.[6] This binding event does not inhibit the E3 ligase; instead, it allosterically remodels the substrate-binding surface of CRBN.[7] This newly formed composite interface has a high affinity for "neosubstrates"—proteins that the CRL4^CRBN^ complex does not typically target for degradation.[8]

In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[5][9][10] In del(5q) MDS, a key neosubstrate is the protein kinase Casein Kinase 1α (CK1α) .[11]

The process unfolds as follows:

-

Binding: Lenalidomide binds to the CRBN subunit of the CRL4 E3 ligase complex.

-

Recruitment: The Lenalidomide-CRBN complex presents a new binding surface that recruits neosubstrates like IKZF1 and IKZF3.

-

Ubiquitination: The E3 ligase complex catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the recruited neosubstrate.

-

Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.[5][12]

This drug-induced degradation is highly specific and dependent on the presence of both Lenalidomide and CRBN.[5][9][13]

References

- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nsjbio.com [nsjbio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 7. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. benchchem.com [benchchem.com]

- 10. beyondspringpharma.com [beyondspringpharma.com]

- 11. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of PROTACs Utilizing Lenalidomide Linkers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking the function of a pathogenic protein, PROTACs eliminate it from the cell entirely.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the cell's native ubiquitin-proteasome system (UPS).[5]

Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[6][7] Lenalidomide (B1683929), an immunomodulatory drug (IMiD), is a well-established ligand for CRBN and serves as a powerful E3 ligase-recruiting moiety in many PROTACs.[4][6] This guide delves into the fundamental principles of PROTACs that leverage Lenalidomide-based linkers, covering their mechanism of action, quantitative evaluation, and the experimental protocols essential for their development.

Core Principles of Action

The mechanism of a Lenalidomide-based PROTAC is a catalytic cycle involving several key steps:

-

Binary Complex Formation : Once inside the cell, the PROTAC molecule can independently bind to either the target Protein of Interest (POI) or the Cereblon (CRBN) E3 ligase, forming two distinct binary complexes.[8][9]

-

Ternary Complex Formation : The crucial step is the formation of a stable ternary complex (POI-PROTAC-CRBN).[10] The nature of the linker connecting the two ligands is critical for achieving a productive orientation that allows the E3 ligase to access lysine (B10760008) residues on the POI's surface.[11]

-

Ubiquitination of the Target Protein : Within the ternary complex, the CRL4-CRBN E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 conjugating enzyme into close proximity with the POI.[5] This results in the transfer of ubiquitin (Ub) molecules to the POI, forming a polyubiquitin (B1169507) chain.[12]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[3][] The proteasome unfolds and proteolytically cleaves the POI into small peptides.

-

PROTAC Recycling : After the POI is ubiquitinated, the PROTAC molecule is released and can initiate another cycle of degradation, allowing it to act in a catalytic or sub-stoichiometric manner.[5][6]

The Role of Lenalidomide and the CRL4-CRBN Complex

Lenalidomide and its analogs (thalidomide, pomalidomide) function as "molecular glues" that modulate the substrate specificity of the CRBN E3 ligase complex.[7][14] The CRL4-CRBN complex is composed of several proteins: Cullin 4 (CUL4A or CUL4B), Damage-specific DNA binding protein 1 (DDB1), ROC1 (also known as Rbx1), and the substrate receptor CRBN.[5] Lenalidomide binds directly to CRBN, inducing a conformational change that allows for the recruitment of specific "neosubstrate" proteins.[15] In the context of a PROTAC, the POI is effectively presented as a neosubstrate to the CRBN complex for ubiquitination.

The Critical Function of the Linker

The linker is not merely a passive connector but a critical determinant of PROTAC efficacy.[16] Its properties—including length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), rigidity, and attachment points—profoundly influence the stability and geometry of the ternary complex.[11][17] An optimal linker facilitates favorable protein-protein interactions between the POI and CRBN, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more efficient degradation.[18] The synthesis of Lenalidomide-based PROTACs often involves the chemoselective alkylation of Lenalidomide to attach these versatile linkers.[19][20][21]

Visualizing the Process and Pathways

PROTAC Mechanism of Action

Caption: The catalytic cycle of a Lenalidomide-based PROTAC.

CRL4-CRBN Ubiquitination Pathway

Caption: Components of the CRL4-CRBN E3 ligase and ubiquitination cascade.

Experimental Workflow for PROTAC Evaluation

Caption: A logical workflow for the preclinical evaluation of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is defined by several key quantitative metrics. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Binding affinities (Kd ) for the binary and ternary complexes are also crucial for understanding structure-activity relationships.

The table below summarizes representative data for well-characterized Lenalidomide/Pomalidomide-based PROTACs targeting the BRD4 protein, a member of the Bromodomain and Extra-Terminal (BET) family.

| PROTAC Name | Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET1 | BRD4 | Pomalidomide | PEG | ~4 | >95 | MV4;11 | [14] |

| ARV-825 | BRD4 | Pomalidomide | PEG/Alkyl | <1 | >90 | RS4;11 | [5] |

| Compound 21 | BRD4 | Lenalidomide | PEG/Alkyl | ~810 | >75 | THP-1 | [22] |

| MZ1 | BRD4 | VHL Ligand* | PEG/Alkyl | ~1 (VHL) | >90 | HeLa | [18] |

*Note: MZ1 is included as a well-known BRD4 degrader for comparison, though it utilizes a VHL ligand, not a Lenalidomide-based one.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and optimization of PROTACs.

A. Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the POI-PROTAC-CRBN ternary complex in live cells.[10]

Methodology: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently-labeled HaloTag® fusion protein (acceptor).[10][23]

Protocol:

-

Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the POI fused to NanoLuc® (e.g., BRD4-NanoLuc) and CRBN fused to HaloTag® (CRBN-HaloTag). Alternatively, use CRISPR/Cas9-engineered cell lines with endogenous tags.[23]

-

HaloTag Labeling: Add the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the cell culture medium and incubate to allow for covalent labeling of the CRBN-HaloTag fusion protein.

-

PROTAC Treatment: Dispense cells into a multi-well plate. Add the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.

-

Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the ratio, often followed by a decrease at high concentrations (the "hook effect"), indicates ternary complex formation.[10]

B. In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a cell-free system.[12][24]

Methodology: This biochemical assay reconstitutes the key components of the ubiquitination cascade to directly measure the transfer of ubiquitin to the target protein.[25]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant POI (e.g., GST-tagged BRD4)

-

Biotinylated Ubiquitin

-

ATP

-

The PROTAC at the desired concentration or a vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection via Western Blot:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the POI (e.g., anti-GST) or with streptavidin-HRP to detect biotinylated ubiquitin.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: An increase in high-molecular-weight species (a "smear" or laddering pattern) in the PROTAC-treated lanes compared to the control indicates poly-ubiquitination of the POI.

C. Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the levels of the target protein in cells following PROTAC treatment and determine the DC50 and Dmax.[26]

Methodology: This is the most common method to directly measure the primary outcome of PROTAC action: the disappearance of the target protein.[4][26]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of total protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the POI.

-

Simultaneously or subsequently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) whose levels are not expected to change.

-

Wash the membrane and incubate with the appropriate species-specific HRP-conjugated secondary antibodies.

-

-

Signal Detection and Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Perform densitometry analysis to quantify the band intensity for the POI and the loading control in each lane.

-

Normalize the POI signal to the corresponding loading control signal.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Protein Degradation and PROTACs [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ternary complex formation - Profacgen [profacgen.com]

- 10. Ternary Complex Formation [worldwide.promega.com]

- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 12. Ubiquitination Assay - Profacgen [profacgen.com]

- 14. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 17. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scholars.mssm.edu [scholars.mssm.edu]

- 22. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. lifesensors.com [lifesensors.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

The Discovery and Synthesis of Lenalidomide-PEG3-iodine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, characteristics, and application of a pivotal E3 ligase ligand-linker conjugate for targeted protein degradation.

Introduction

Lenalidomide-PEG3-iodine has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the well-established immunomodulatory drug lenalidomide (B1683929), which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an iodine atom. This terminal iodine provides a reactive handle for subsequent conjugation to a target protein-binding ligand, forming a complete PROTAC molecule. One notable application of this conjugate is in the synthesis of SJF620, a potent PROTAC designed to degrade Bruton's Tyrosine Kinase (BTK).[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in PROTAC synthesis.

| Property | Value | Reference |

| Chemical Formula | C19H23IN2O6 | MedChemExpress |

| Molecular Weight | 502.30 g/mol | MedChemExpress |

| CAS Number | 2738934-13-7 | MedChemExpress |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the core lenalidomide molecule, followed by the attachment of the PEGylated linker. While the specific, detailed experimental protocol for the synthesis of this compound is proprietary and often found within specific research publications, a generalizable synthetic workflow can be described.

The synthesis of the lenalidomide core typically starts from a substituted nitrobenzoate derivative. A key step involves the cyclization with a glutamine derivative to form the characteristic phthalimide (B116566) ring structure of lenalidomide. The nitro group is then reduced to an amine, yielding lenalidomide.

The subsequent attachment of the PEG linker is a crucial step. This is generally achieved by reacting the amino group of lenalidomide with a pre-functionalized PEG3-iodine linker under conditions that favor amide bond formation.

Below is a logical workflow illustrating the key stages in the synthesis of a PROTAC utilizing this compound.

Caption: Synthetic workflow for this compound and its subsequent use in PROTAC synthesis.

Mechanism of Action in PROTACs

Once incorporated into a PROTAC, the lenalidomide moiety of the molecule serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment brings the target protein, bound by the other end of the PROTAC, into close proximity with the E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The following diagram illustrates the signaling pathway of a PROTAC utilizing a lenalidomide-based E3 ligase ligand.

Caption: Mechanism of action of a lenalidomide-based PROTAC for targeted protein degradation.

Experimental Protocols

Detailed experimental protocols are critical for the successful synthesis and application of this compound. The following represents a generalized protocol for the key steps involved.

Synthesis of Lenalidomide:

-

Step 1: Cyclization: React a suitable 2-bromomethyl-3-nitrobenzoate with L-glutamine methyl ester in a polar aprotic solvent such as acetonitrile. The reaction is typically carried out at an elevated temperature to drive the cyclization to completion, forming the nitro-lenalidomide intermediate.

-

Step 2: Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere.

Synthesis of this compound:

-

Step 1: Activation of PEG Linker (if necessary): The PEG3-iodine linker may require activation of a terminal functional group (e.g., a carboxylic acid) to facilitate coupling with the amine of lenalidomide. This can be achieved using standard peptide coupling reagents such as HATU or HOBt/EDC.

-

Step 2: Coupling Reaction: The activated PEG linker is reacted with lenalidomide in a suitable solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.

-

Step 3: Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound stands as a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, functionalized linker, makes it an attractive choice for the construction of novel PROTACs against a wide range of therapeutic targets. This guide provides a foundational understanding for researchers and drug developers looking to leverage this important molecule in their quest for new and effective therapies.

References

Methodological & Application

Synthesis Protocol for Lenalidomide-PEG3-Iodine: An Application Note for Researchers

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of Lenalidomide-PEG3-iodine, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).

Lenalidomide (B1683929), a derivative of thalidomide, is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN). This property has made it a valuable component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The attachment of a polyethylene (B3416737) glycol (PEG) linker to lenalidomide, terminating in a reactive group such as iodine, facilitates the conjugation of a target protein-binding ligand, completing the PROTAC structure. This application note outlines a detailed procedure for the synthesis of this compound, based on established methodologies for the alkylation of lenalidomide.

Quantitative Data Summary